molecular formula C17H14N4O2 B2823566 (E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide CAS No. 946257-22-3

(E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide

Cat. No. B2823566
CAS RN: 946257-22-3
M. Wt: 306.325
InChI Key: RYIZLSSDUFUFTO-FMQUCBEESA-N
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Description

Isoxazole is a constitutional isomer of oxazole and despite the general importance of isoxazoles in various applications . Isoxazole motif is found in many biologically active compounds, which are used as pharmaceuticals .


Synthesis Analysis

3,5-Di (hetero)aryl-substituted isoxazoles can be rapidly synthesized in a one-pot fashion by a consecutive three-component alkynylation–cyclization sequence starting from (hetero)aroyl chloride, alkynes, and sodium azide/acetic acid under copper-free palladium catalysis .


Molecular Structure Analysis

The chemical structures of these final compounds and intermediates were characterized by using IR, HRMS, 1 H-NMR and 13 C-NMR spectroscopy and element analysis .


Chemical Reactions Analysis

For accessing isoxazoles, alkynones were employed, not as Michael acceptors but as dipolarophiles, in coupling – 1,3-dipolar cycloaddition sequences to give 4-acylisoxazoles with a broad substitution pattern in a one-pot fashion .

Scientific Research Applications

Inhibition of Enzymatic Activity

Isoxazole derivatives have been studied for their inhibitory effects on enzymes such as dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis. This enzyme plays a significant role in the proliferation of cells, including immune cells, making these compounds potential candidates for immunosuppressive and antirheumatic drugs. For example, leflunomide and its active metabolite A77-1726 have shown promising results in clinical trials due to their ability to reduce pyrimidine nucleotide pools, essential for normal immune cell functions (Knecht & Löffler, 1998).

Synthesis and Chemistry of Antitumor Agents

Compounds structurally related to isoxazole derivatives have demonstrated significant antitumor activities. The synthesis and chemical reactions of such compounds, including their interactions with DNA and potential as prodrug modifications, highlight their importance in the development of new cancer treatments. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates led to novel broad-spectrum antitumor agents (Stevens et al., 1984).

Auxiliary-Directed Activation for Organic Synthesis

Isoxazole derivatives serve as crucial auxiliaries in organic synthesis, particularly in the activation of inert C-H bonds. This application is vital for the construction of complex molecules, including non-natural amino acids, showcasing the versatility of isoxazole compounds in synthetic chemistry. For example, the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C-H bond activation demonstrates the potential for creating a variety of γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Herbicidal Activity

Isoxazole derivatives have been explored for their herbicidal properties, offering a new avenue for the development of agrochemicals. The synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, for instance, showcases the potential of these compounds to provide effective solutions for controlling broadleaf and narrowleaf weeds (Hamper et al., 1995).

Future Directions

The development of isoxazole syntheses has remained unabatedly important and numerous approaches evolved . This study has provided data that will form the basis of further studies that aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

properties

IUPAC Name

3-methyl-N-(4-phenyldiazenylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-12-11-16(23-21-12)17(22)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIZLSSDUFUFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040282
Record name 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946257-22-3
Record name 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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